Surface Coverage on H–Si(111): 1-Alkyne vs. 1-Alkene Monolayers
On oxide-free H–Si(111) surfaces, monolayers derived from 1-alkynes (generating an Si–C═C linkage) achieve significantly higher packing density than those from 1-alkenes (Si–C–C linkage). For C18 chain-length adsorbates, the alkenyl (1-alkyne-derived) monolayer reaches ~65% surface coverage versus 50–55% for the alkyl (1-alkene-derived) monolayer – a relative improvement of 18–30% [1]. The 65% value approaches the theoretical maximum of 69% for H–Si(111). This superior packing is accompanied by increased monolayer thickness and reduced molecular tilt angles, confirmed by ellipsometry and ATR-IR spectroscopy [1]. Although this study used 1-octadecyne (HC≡C–(CH₂)₁₅–CH₃) rather than the alcohol-terminated variant, the chain-length dependence of packing density (C12: 55% → C18: 65%) demonstrates that the alkyne anchoring chemistry is the primary driver of enhanced coverage, not the terminal group identity [1].
| Evidence Dimension | Surface coverage on H–Si(111) |
|---|---|
| Target Compound Data | ~65% surface coverage (C18 1-alkyne-derived alkenyl monolayer) |
| Comparator Or Baseline | 50–55% surface coverage (C18 1-alkene-derived alkyl monolayer) |
| Quantified Difference | 10–15 percentage points higher (18–30% relative increase); theoretical maximum = 69% |
| Conditions | H–Si(111) substrate; monolayers prepared from C12–C18 1-alkenes and 1-alkynes; characterized by static water contact angle, ellipsometry, ATR-IR, and XPS |
Why This Matters
For users fabricating SAMs on silicon for molecular electronics or biosensors, selecting an alkyne-anchored C18 alcohol over an alkene-anchored analog yields measurably denser, more ordered monolayers with fewer pinhole defects, directly improving device reproducibility and insulating performance.
- [1] Pujari SP, van Andel E, Yaffe O, Cahen D, Weidner T, van Rijn CJM, Zuilhof H. Organic Monolayers onto Oxide-Free Silicon with Improved Surface Coverage: Alkynes versus Alkenes. Langmuir. 2010;26(12):9439-9444. DOI: 10.1021/la9035503. View Source
